![molecular formula C11H13F3N2 B1469121 1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine CAS No. 1275412-37-7](/img/structure/B1469121.png)
1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine
Vue d'ensemble
Description
The compound “1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a phenyl group substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, and the introduction of the trifluoromethyl group, potentially through a nucleophilic substitution or addition reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a structural motif found in many biologically active molecules. The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate the physical-chemical properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the azetidine ring and the trifluoromethyl group. The azetidine ring can participate in a variety of reactions, including ring-opening reactions, while the trifluoromethyl group can act as an electron-withdrawing group, influencing the reactivity of the rest of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring and the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and binding interactions .
Applications De Recherche Scientifique
Degradation of Nitrogen-Containing Hazardous Compounds
Nitrogen-containing compounds, including amines, are crucial in various industries but can be resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving overall treatment schemes. The focus is on aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, highlighting the importance of developing technologies for their efficient degradation. AOPs, including ozone and Fenton processes, offer promising solutions for treating effluents containing such recalcitrant nitrogenous compounds (Bhat & Gogate, 2021).
Synthesis of Heterocycles
The chemistry of heterocyclic compounds is fundamental to pharmaceuticals, dyes, and agrochemicals. Research on derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their utility as building blocks for synthesizing a wide range of heterocyclic compounds. The unique reactivity of these derivatives under mild conditions enables the generation of versatile cynomethylene dyes and heterocycles, indicating the potential of nitrogen-containing compounds in synthesizing biologically active molecules (Gomaa & Ali, 2020).
Applications in Organic Synthesis
The role of nitrogen-containing compounds extends to organic synthesis, where they are used in creating complex molecules. For instance, tert-butanesulfinamide is highlighted for its role in asymmetric N-heterocycle synthesis via sulfinimines, demonstrating the broad applicability of nitrogen-containing reagents in generating structurally diverse heterocycles. This methodology is particularly relevant for synthesizing natural products and therapeutically significant compounds, showcasing the versatility of such compounds in organic synthesis (Philip et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The compound’s trifluoromethyl group might enhance its metabolic stability and bioavailability .
Result of Action
Similar compounds have been known to exert various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine . For instance, the compound’s stability might be affected by the pH of its environment, while its efficacy might be influenced by the presence of other molecules that compete for the same targets .
Analyse Biochimique
Biochemical Properties
1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation . This interaction can alter the biochemical pathways in which these enzymes are involved, affecting overall cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream gene expression . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways . The trifluoromethyl group is particularly important in these interactions, as it can enhance the compound’s binding affinity and specificity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoromethyl group can affect its metabolism, potentially leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s effects and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)5-16-6-10(15)7-16/h1-4,10H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPBZWRMQQPLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




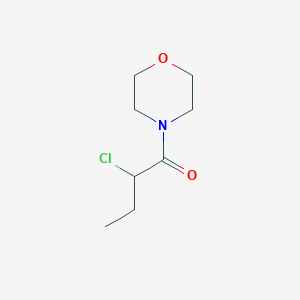
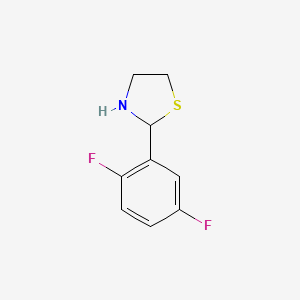
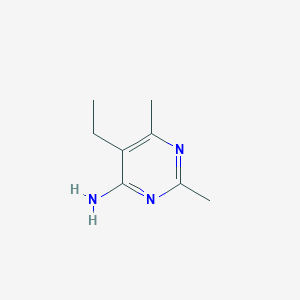
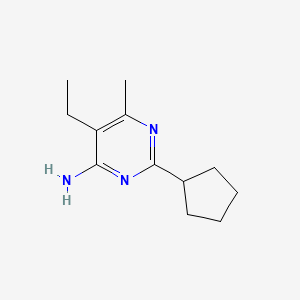

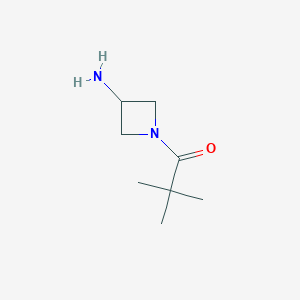
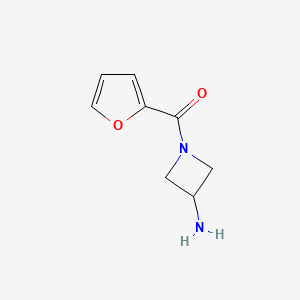
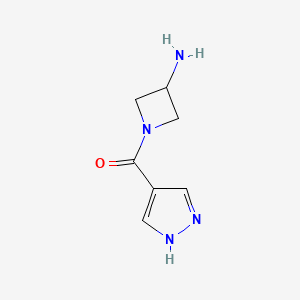

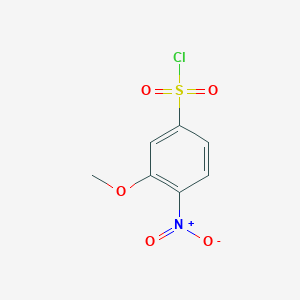
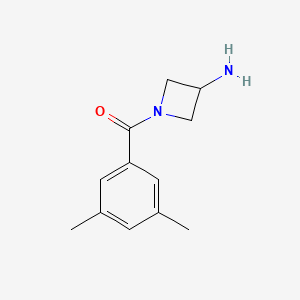

![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)